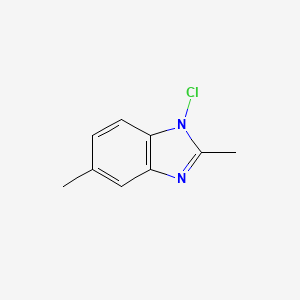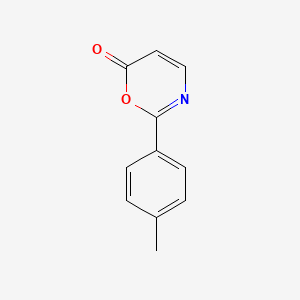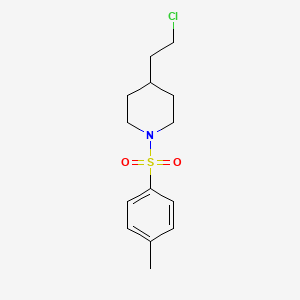
5,5',6,6'-Tetraethyl-3,3'-bi-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’,6,6’-Tetraethyl-3,3’-bi-1,2,4-triazine: is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of ethyl groups at the 5, 5’, 6, and 6’ positions, making it a tetraethyl derivative of bi-1,2,4-triazine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’,6,6’-Tetraethyl-3,3’-bi-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl-substituted hydrazines with nitriles or other suitable reagents to form the triazine ring. The reaction conditions often require the use of catalysts and specific temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions: 5,5’,6,6’-Tetraethyl-3,3’-bi-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Substitution reactions may require the use of halogenating agents or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5,5’,6,6’-Tetraethyl-3,3’-bi-1,2,4-triazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicine, derivatives of this compound may be explored for therapeutic applications. For example, its structure can be modified to create drugs with specific pharmacological effects.
Industry: In the industrial sector, 5,5’,6,6’-Tetraethyl-3,3’-bi-1,2,4-triazine can be used in the production of specialty chemicals, agrochemicals, and other products requiring triazine derivatives.
Mecanismo De Acción
The mechanism of action of 5,5’,6,6’-Tetraethyl-3,3’-bi-1,2,4-triazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which it is used.
Comparación Con Compuestos Similares
Similar Compounds:
5,5’,6,6’-Tetramethyl-3,3’-bi-1,2,4-triazine: A similar compound with methyl groups instead of ethyl groups.
5,5’,6,6’-Tetraethyl-3,3’-bi-1,2,4-oxadiazine: A related compound with an oxadiazine ring instead of a triazine ring.
Uniqueness: 5,5’,6,6’-Tetraethyl-3,3’-bi-1,2,4-triazine is unique due to its specific substitution pattern and the presence of ethyl groups
Propiedades
| 95537-77-2 | |
Fórmula molecular |
C14H20N6 |
Peso molecular |
272.35 g/mol |
Nombre IUPAC |
3-(5,6-diethyl-1,2,4-triazin-3-yl)-5,6-diethyl-1,2,4-triazine |
InChI |
InChI=1S/C14H20N6/c1-5-9-11(7-3)17-19-13(15-9)14-16-10(6-2)12(8-4)18-20-14/h5-8H2,1-4H3 |
Clave InChI |
IZPIZGIRFBNFJT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=NC(=N1)C2=NC(=C(N=N2)CC)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







